N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
N-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a benzothiazole-acetamide hybrid characterized by a methylsulfonyl group at the 6-position of the benzothiazole ring and a p-tolylthio substituent on the acetamide side chain. The methylsulfonyl group is a strong electron-withdrawing moiety, which may enhance metabolic stability and influence binding interactions with biological targets such as kinases or enzymes.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-11-3-5-12(6-4-11)23-10-16(20)19-17-18-14-8-7-13(25(2,21)22)9-15(14)24-17/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICNSYYMFKUGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-aminobenzothiazole.
Step 1: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine to yield 6-(methylsulfonyl)benzo[d]thiazole.
Step 2: The resulting compound is then subjected to a nucleophilic substitution reaction with p-tolylthioacetic acid chloride in the presence of a base like pyridine to form the final product, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
- **Oxid
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that combines a benzo[d]thiazole moiety with a p-tolylthio acetamide group, which contributes to its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methylsulfonyl group, enhancing solubility and biological activity.
- A benzo[d]thiazole moiety known for its role in various biological activities.
- A p-tolylthio group, which may influence the compound's interaction with biological targets.
Anticancer Properties
Research has indicated that derivatives of benzothiazole, including this compound, exhibit notable anticancer activities. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. Studies have reported that benzothiazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The anti-inflammatory activity has been quantified through various assays measuring inhibition rates against COX enzymes, showcasing the potential of this compound in treating inflammatory diseases .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of several enzymes, including α-glucosidase and lipoxygenase. These enzymes are crucial in metabolic pathways related to diabetes and inflammation, respectively. The inhibition of these enzymes suggests that the compound may help manage conditions like diabetes and chronic inflammatory disorders .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of this compound. Similar benzothiazole derivatives have demonstrated activity against bacterial and fungal strains, indicating that this compound could also possess broad-spectrum antimicrobial effects .
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability with an IC50 value indicating potent anticancer activity. The study utilized flow cytometry to analyze apoptosis levels, confirming that the compound induces programmed cell death in targeted cancer cells .
Case Study: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential was assessed using an animal model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased inflammatory markers in treated tissues, supporting its therapeutic potential in managing inflammatory diseases .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating efficacy comparable to standard antibiotics. The mechanism of action is believed to involve inhibition of key enzymes critical for bacterial survival.
| Pathogen | Efficacy | Comparison |
|---|---|---|
| E. coli | Significant | Comparable to levofloxacin |
| S. aureus | Moderate | Superior to some standard treatments |
Anticancer Properties
In vitro studies have shown that N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can induce apoptosis in cancer cell lines. Its potential as a chemotherapeutic agent is being investigated, particularly for its ability to target specific cancer pathways.
Organic Semiconductors
The compound's unique electronic properties make it suitable for applications in organic semiconductors. Research has demonstrated that it can be used in the fabrication of organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, highlighting its potential as an alternative treatment option.
-
Investigation of Anticancer Mechanisms :
- A research article in Cancer Letters explored the compound's effects on apoptosis in breast cancer cell lines. The findings suggested that it activates caspase pathways, leading to cell death, which could be leveraged for therapeutic strategies against resistant cancer types.
-
Development of Organic Electronics :
- In a study reported in Advanced Materials, researchers incorporated this compound into OLED devices, achieving significant improvements in luminescence and operational stability compared to traditional materials.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural and biological differences between the target compound and its analogs:
Structure-Activity Relationships (SAR)
6-Position Substituents :
- Nitro () : Enhances anticancer activity via VEGFR-2 inhibition but may reduce metabolic stability due to redox sensitivity.
- Methylsulfonyl (Target Compound) : Likely improves stability and target affinity compared to nitro, as sulfonyl groups are less prone to metabolic reduction .
- p-Tolyl () : Aryl groups at this position favor urease inhibition, possibly by facilitating hydrophobic interactions in the enzyme’s active site.
Acetamide Side Chain :
- p-Tolylthio (Target Compound) : The thioether linkage may confer resistance to hydrolysis compared to oxygen-linked analogs (e.g., alkoxy derivatives in ). The p-tolyl group’s hydrophobicity could enhance binding to targets like kinases or urease .
- Heterocyclic Replacements () : Triazole or tetrazole groups improve solubility and H-bonding capacity but may reduce lipophilicity.
- Biological Targets: VEGFR-2 (): Nitro-substituted analogs show strong inhibition, suggesting electron-withdrawing groups at the 6-position are critical for kinase targeting. Urease (): Aryl substituents on the benzothiazole ring and H-bonding acetamide side chains are vital for enzyme inhibition. MAO-B/BChE (): Flexibility in the acetamide linker (e.g., isoquinoline moieties) enables dual enzyme inhibition.
Docking Predictions
Using tools like GOLD (), the methylsulfonyl group is predicted to form hydrogen bonds with VEGFR-2’s Lys868 or Asp1046, while the p-tolylthio group may occupy hydrophobic pockets near Leu840 and Val848 . For urease, the acetamide’s carbonyl oxygen could interact with Ni²⁺ in the active site, with the p-tolylthio enhancing binding via van der Waals contacts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from 2-aminobenzothiazole derivatives. Key steps include nucleophilic substitution to introduce the methylsulfonyl group and condensation with p-tolylthioacetamide precursors. Reaction conditions (e.g., solvent choice, temperature, and catalysts) critically impact yield. For example, acetonitrile with DMF as a co-solvent and triethylamine as a base is commonly used for amide bond formation . Optimizing reflux time (8–12 hours) and purification via recrystallization (ethanol/acetone mixtures) enhances purity .
Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- 1H/13C NMR : Confirms substitution patterns (e.g., methylsulfonyl and p-tolylthio groups) and amide bond formation. DMSO-d6 is preferred for resolving aromatic protons .
- IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1680 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (392.51 g/mol) and detects fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for assessing bioactivity?
- Methodological Answer : Use in vitro assays against fungal pathogens (Penicillium notatum, Candida albicans) and cancer cell lines (e.g., MCF-7, HeLa). Follow protocols from analogous benzothiazole derivatives:
- Antifungal : Agar diffusion assays with zone-of-inhibition measurements .
- Cytotoxicity : MTT assays to determine IC50 values, comparing results to reference drugs like doxorubicin .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the benzothiazole core influence biological interactions?
- Methodological Answer :
- Electronic Effects : Electron-withdrawing groups (e.g., methylsulfonyl) increase polarity, enhancing interactions with polar enzyme pockets. For example, nitro groups reduce antifungal activity due to decreased electron density at the binding site .
- Steric Effects : Bulky substituents (e.g., p-tolylthio) may restrict rotational freedom, affecting binding geometry. Molecular docking (AutoDock Vina) can predict optimal substituent positioning .
Q. What strategies can improve selectivity for specific biological targets?
- Methodological Answer :
- Derivatization : Introduce substituents at the benzothiazole C6 position (e.g., halogen, methoxy) to exploit unoccupied binding pockets .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic substitutions and compare bioactivity profiles. Use QSAR models to predict selectivity .
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like fungal spore density (e.g., 1 × 10⁶ CFU/mL) or cell line passage number .
- Conformational Analysis : Perform X-ray crystallography or DFT calculations to identify active conformers. For example, nitro-substituted analogs may adopt non-productive binding modes despite structural similarity .
Q. What computational tools are effective for predicting metabolic stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
